molecular formula C22H17N3O4S B11605537 (5Z)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-[2-(prop-2-en-1-yloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-[2-(prop-2-en-1-yloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11605537
M. Wt: 419.5 g/mol
InChI Key: LJCYCPRHQNQKMT-UNOMPAQXSA-N
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Description

The compound “(5Z)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-5-{[2-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE” is a complex organic molecule that belongs to the class of triazolothiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the 1,4-benzodioxin ring through cyclization reactions.
  • Introduction of the triazolothiazole moiety via cycloaddition reactions.
  • Functionalization of the phenyl ring with the propenyloxy group through etherification reactions.

Industrial Production Methods

Industrial production of such complex molecules may involve optimization of reaction conditions to improve yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The phenyl and triazolothiazole rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl or triazolothiazole rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound may exhibit interesting pharmacological properties. It can be studied for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Medicine

In medicinal chemistry, this compound can be investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • **(5Z)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-5-{[2-(METHOXY)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
  • **(5Z)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-5-{[2-(ETHOXY)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE

Uniqueness

The uniqueness of the compound lies in its specific functional groups and their arrangement. The presence of the propenyloxy group and the triazolothiazole moiety distinguishes it from other similar compounds, potentially leading to unique biological and chemical properties.

Properties

Molecular Formula

C22H17N3O4S

Molecular Weight

419.5 g/mol

IUPAC Name

(5Z)-2-(2,3-dihydro-1,4-benzodioxin-3-yl)-5-[(2-prop-2-enoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C22H17N3O4S/c1-2-11-27-15-8-4-3-7-14(15)12-19-21(26)25-22(30-19)23-20(24-25)18-13-28-16-9-5-6-10-17(16)29-18/h2-10,12,18H,1,11,13H2/b19-12-

InChI Key

LJCYCPRHQNQKMT-UNOMPAQXSA-N

Isomeric SMILES

C=CCOC1=CC=CC=C1/C=C\2/C(=O)N3C(=NC(=N3)C4COC5=CC=CC=C5O4)S2

Canonical SMILES

C=CCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=N3)C4COC5=CC=CC=C5O4)S2

Origin of Product

United States

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